

molecular weight and formula of 6-Bromo-3-methoxy-2-methylbenzoic acid

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Compound of Interest

Compound Name: 6-Bromo-3-methoxy-2-methylbenzoic acid

Cat. No.: B1290266

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An In-depth Technical Guide to 6-Bromo-3-methoxy-2-methylbenzoic acid

This technical guide provides a comprehensive overview of **6-Bromo-3-methoxy-2-methylbenzoic acid**, a key chemical intermediate. The information is tailored for researchers, scientists, and professionals in the field of drug development and organic synthesis. This document covers the fundamental physicochemical properties, a generalized synthetic protocol, and potential applications based on its structural motifs.

Physicochemical Properties

6-Bromo-3-methoxy-2-methylbenzoic acid is a substituted aromatic carboxylic acid. Its core structure consists of a benzoic acid backbone with bromo, methoxy, and methyl functional groups. These substitutions significantly influence its chemical reactivity and potential biological activity, making it a valuable building block in medicinal chemistry.

The key quantitative data for this compound are summarized in the table below for easy reference.

Property	Value	Citations
Molecular Formula	C ₉ H ₉ BrO ₃	[1][2]
Molecular Weight	245.07 g/mol	[1][2][3]
CAS Number	55289-17-3	[3]

Synthesis and Experimental Protocol

The synthesis of substituted benzoic acids like **6-Bromo-3-methoxy-2-methylbenzoic acid** typically involves multi-step organic reactions. A common strategy is the bromination of a suitable benzoic acid precursor. The following is a generalized experimental protocol for such a synthesis.

General Experimental Protocol: Bromination of a Substituted Benzoic Acid

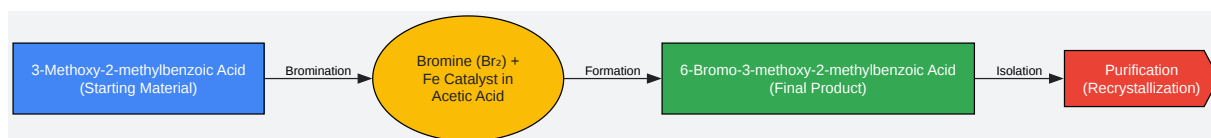
This protocol is a representative example and may require optimization for specific substrates.

- **Reaction Setup:** In a three-necked, round-bottomed flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, the starting benzoic acid derivative (e.g., 3-methoxy-2-methylbenzoic acid) is dissolved in a suitable solvent, such as glacial acetic acid.
- **Initiation:** A catalytic amount of iron powder can be added to the mixture.
- **Bromination:** The flask is heated to a specific temperature (e.g., 75-80°C). Liquid bromine is then added dropwise from the separatory funnel over a period of 30-60 minutes with vigorous stirring.
- **Reaction Monitoring:** The reaction is monitored by thin-layer chromatography (TLC) to determine the consumption of the starting material.
- **Quenching and Work-up:** Upon completion, the reaction mixture is cooled and poured into an ice-cold solution of a reducing agent (e.g., sodium bisulfite) to quench any excess bromine. The crude product may precipitate and can be collected by filtration.
- **Purification:** The collected solid is then purified, typically through recrystallization from an appropriate solvent system (e.g., ethanol/water), to yield the final product. Characterization

can be performed using techniques such as NMR spectroscopy and mass spectrometry.

Synthetic Workflow Diagram

The logical flow for the synthesis of **6-Bromo-3-methoxy-2-methylbenzoic acid** from a plausible precursor is illustrated below.



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Caption: A generalized synthetic workflow for **6-Bromo-3-methoxy-2-methylbenzoic acid**.

Applications in Research and Drug Development

Substituted benzoic acids, including halogenated and methoxylated derivatives, are important intermediates in the synthesis of more complex molecules, particularly in the pharmaceutical industry.

- **Scaffold for Drug Synthesis:** The structure of **6-Bromo-3-methoxy-2-methylbenzoic acid** contains multiple functional groups (a carboxylic acid, a bromo group, and a methoxy group) that can be further modified. This makes it a versatile starting material for creating libraries of compounds for drug discovery screening.
- **Enzyme Inhibition Studies:** Compounds with similar structural features have been investigated for their ability to inhibit enzymes.^[4] The specific arrangement of substituents on the benzene ring can lead to interactions with the active sites of various enzymes, making this compound and its derivatives of interest for developing new therapeutic agents.^[4]
- **Building Block for Complex Molecules:** In organic synthesis, this compound can serve as a building block. The bromine atom, for instance, can be replaced or used in coupling reactions to construct more elaborate molecular architectures.^[4]

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